(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride
Overview
Description
“(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is a chemical compound used in scientific research. It is also known as 4-Aminobenzeneboronic acid hydrochloride . The CAS Number is 80460-73-7 . It has a molecular weight of 173.41 .
Synthesis Analysis
The synthesis of boronic acids, including “(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The linear formula of “(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is C6H8BNO2 · HCl . The SMILES string representation is Cl.Nc1ccc (cc1)B (O)O .Chemical Reactions Analysis
Boronic acids, including “(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride”, are used in a variety of chemical reactions. For example, they can be used to prepare the modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . They can also be used to prepare the modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .Physical And Chemical Properties Analysis
“(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is a powder . It has a melting point of 195-200 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a versatile synthetic intermediate in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals. Its ability to undergo cross-coupling reactions makes it valuable for constructing complex molecular structures, such as pyrimidoquinolines and imidazoquinolines . These heterocycles exhibit significant biological properties, including anti-HIV, antituberculosis, and anticancer activities.
Development of Vaccine Adjuvants
The boronic acid derivative is used in the synthesis of compounds that act as vaccine adjuvants. These adjuvants enhance the body’s immune response to vaccines, making them more effective. For instance, derivatives based on this compound have been used to create immunostimulatory effects through TLK7 expression on dendritic cells and B cells .
Immune Response Modifiers
One of the derivatives synthesized from this compound, imiquimod, is an FDA-approved immune response modifier. It is used topically for the treatment of cutaneous tumors, exerting its effects by stimulating the immune system .
Organic Synthesis Research
In organic chemistry research, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride is a key reagent for studying borylation, oxidation, nitration, esterification, and hydrogenation processes. These reactions are fundamental in the field of organic synthesis, contributing to the development of new synthetic methodologies .
Mechanism of Action
Target of Action
Boronic acids, including (4-(2-aminophenoxy)phenyl)boronic acid hydrochloride, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride interacts with its targets through a process involving oxidative addition and transmetalation . The reaction begins with the oxidative addition of an organic group to a palladium catalyst. This is followed by the transmetalation, where the organic group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in organic synthesis, leading to the production of a variety of organic compounds .
Pharmacokinetics
It’s known that the success of suzuki-miyaura cross-coupling reactions, in which this compound is used, originates from the exceptionally mild and functional group tolerant reaction conditions, along with the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents .
Result of Action
The result of the action of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of (4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions . These reactions are known for their mild and functional group tolerant conditions, making them suitable for a wide range of applications . The stability of the organoboron reagents also contributes to the efficacy and stability of the reaction .
Safety and Hazards
“(4-(2-Aminophenoxy)phenyl)boronic acid hydrochloride” is classified as Acute Tox. 4 Oral according to the Hazard Classifications . The safety information pictograms indicate GHS07, and the signal word is Warning . Personal Protective Equipment recommended includes a dust mask type N95 (US), Eyeshields, and Gloves .
properties
IUPAC Name |
[4-(2-aminophenoxy)phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8,15-16H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNXWQSPCZYCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC=C2N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657307 | |
Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
957063-10-4 | |
Record name | [4-(2-Aminophenoxy)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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